molecular formula C15H13Cl2N5O B280122 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B280122
M. Wt: 350.2 g/mol
InChI Key: OMCYFFMWZUHSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as DCPY, is a pyrazolyl derivative that has been synthesized using a variety of methods. In

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. For example, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been found to exhibit analgesic effects by modulating pain signaling pathways in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its ability to selectively target specific signaling pathways in the body. This makes it a useful tool for investigating the role of these pathways in various physiological and pathological processes. However, one of the limitations of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide and its potential side effects.

Future Directions

There are several future directions for research on N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety profile of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide and its potential side effects.
Conclusion
In conclusion, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 3,4-dichlorobenzylhydrazine with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain pure N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H13Cl2N5O

Molecular Weight

350.2 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H13Cl2N5O/c1-21-5-4-14(20-21)15(23)19-11-7-18-22(9-11)8-10-2-3-12(16)13(17)6-10/h2-7,9H,8H2,1H3,(H,19,23)

InChI Key

OMCYFFMWZUHSGV-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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